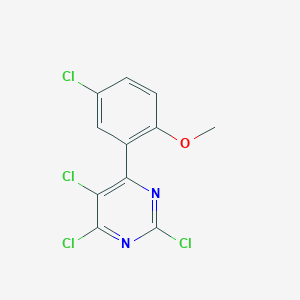









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:30][C:31]1[CH:32]=[CH:33][C:34]([O:40][CH3:41])=[C:35](B(O)O)[CH:36]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([Cl:9])=[C:6]([C:33]2[CH:32]=[C:31]([Cl:30])[CH:36]=[CH:35][C:34]=2[O:40][CH3:41])[N:7]=1 |f:3.4.5.6,7.8.9|
|


|
Name
|
|
|
Quantity
|
8.77 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C1)B(O)O)OC
|
|
Name
|
|
|
Quantity
|
11.39 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
301 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 250 mL three-neck flask fitted with a degassing tube
|
|
Type
|
CUSTOM
|
|
Details
|
temperature probe, acetonitrile (100 mL) and water (25 mL) were degassed with N2 for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was degassed for 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was degassed for 5 min
|
|
Duration
|
5 min
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured into CH2Cl2 (250 mL)
|
|
Type
|
WASH
|
|
Details
|
washed twice with water (125 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by FCC
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)Cl)C1=C(C=CC(=C1)Cl)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.97 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |